molecular formula C23H28O6 B192340 Schisandrin B CAS No. 61281-37-6

Schisandrin B

Cat. No. B192340
CAS RN: 61281-37-6
M. Wt: 400.5 g/mol
InChI Key: RTZKSTLPRTWFEV-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schisandrin B is one of the primary active compounds within the widely used traditional medicinal plant Schisandra chinensis . It exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties, showcasing its effectiveness across various liver diseases while maintaining a favorable safety profile .


Chemical Reactions Analysis

Schisandrin B has been reported to increase the level of superoxide dismutase (SOD) in cells, inhibit lipid peroxidation, and reduce lactate dehydrogenase and malondialdehyde releasing reactive oxygen species, therefore directly removing free radicals and playing an antioxidant role .

Scientific Research Applications

Antioxidant Activity

Schisandrin B has been shown to increase the level of superoxide dismutase (SOD) in cells, inhibit lipid peroxidation, and reduce lactate dehydrogenase and malondialdehyde releasing reactive oxygen species, thereby playing a significant antioxidant role .

Chemotherapy Adjunct

Research suggests that Schisandrin B could be used effectively as an adjunct in chemotherapy due to its spectrum of biological activities .

Neuroprotection

Schisandrin B possesses neuroprotective properties, which could be beneficial in the development of treatments for neural diseases .

Cardioprotection

Due to its biological properties, Schisandrin B has been recorded as a potent cure for cardiac diseases by targeting several signaling pathways .

Mitochondrial Function Regulation

Schisandrin B promotes the proliferation, growth, and migration of cells, reduces apoptosis, balances mitochondrial fusion and division, stabilizes mitochondrial membrane potential, and promotes mitochondrial activity in inflammatory environments .

Immune Function Regulation

It has been indicated that Schisandrin B plays a role in regulating immune function, which could have implications for treatments targeting the immune system .

Lipid Regulation

Schisandrin B has actions in lowering blood lipids, which could be useful in managing conditions related to lipid metabolism .

Allergic Reaction Reduction

Research indicates that Schisandrin B exhibits actions in reducing allergic reactions, which could lead to new approaches in allergy treatment .

Each of these applications demonstrates the versatility and potential of Schisandrin B as a compound of interest in various fields of scientific research. Further investigations on the mechanisms of its action and preclinical trials are still necessary to validate the potential of this natural drug candidate fully .

Mechanism of Action

Schisandrin B, also known as Schizandrin B, is a bioactive compound derived from the traditional medicinal plant Schisandra chinensis . This compound has been recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects .

Target of Action

Schisandrin B primarily targets several key proteins and receptors in the body. It has been shown to target the cannabinoid 2 receptor in Kupffer cells , glycine receptors , Nav1.7 channels , and Cav2.2 channels . These targets play crucial roles in various biological processes, including cell proliferation, apoptosis, and ion channel regulation .

Mode of Action

Schisandrin B interacts with its targets to induce a range of cellular changes. For instance, it has been shown to inhibit the activation of NLRP3 within the inflammasome and the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) inflammatory pathway . It also induces the activation of the PI3K/Akt pathway and concurrently inhibits NOX2 expression . These interactions result in various downstream effects, such as the induction of apoptosis and cell cycle arrest .

Biochemical Pathways

Schisandrin B affects several biochemical pathways. It has been found to trigger apoptosis , arrest the cell cycle , induce oxidative stress , modulate autophagy , and disrupt essential signaling pathways , notably MAPK , PI3K/Akt , and NF-κB . Additionally, it has been shown to bolster the myocardial antioxidant-reducing response , thereby mitigating the impact of oxygen free radicals .

Pharmacokinetics

The bioavailability of Schisandrin B is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . It exhibits a swift absorption and elimination profile in vivo, with a T max of 2.07 hours and a half-life (t 1/2) of 9.48 hours .

Result of Action

The molecular and cellular effects of Schisandrin B’s action are diverse. It has been reported to increase the level of superoxide dismutase (SOD) in cells , inhibit lipid peroxidation , and reduce lactate dehydrogenase and malondialdehyde , thereby directly removing free radicals and playing an antioxidant role . It also has the capacity to target cancer stem cells and mitigate multi-drug resistance specifically .

Action Environment

The action of Schisandrin B can be influenced by environmental factors. For instance, in an LPS-induced inflammatory environment, Schisandrin B has been found to promote the proliferation, growth, and migration of cells, reduce apoptosis, balance mitochondrial fusion and division, stabilize mitochondrial membrane potential, and promote mitochondrial activity .

Safety and Hazards

Schisandrin B should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Future investigations into Schisandrin B should prioritize the following areas: further understanding of the molecular mechanisms underlying its pharmacological effects and the identification of specific targets; clarification of metabolites and their respective ratios; bridging the gaps in clinical research .

properties

IUPAC Name

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZKSTLPRTWFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976772
Record name 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Schisandrin B

CAS RN

61281-37-6, 82467-51-4, 82467-52-5, 69176-52-9
Record name Schisandrin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61281-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Schisandrin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82467-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Schisandrin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82467-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gomisin N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69176-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Schisandrin B
Reactant of Route 2
Reactant of Route 2
Schisandrin B
Reactant of Route 3
Reactant of Route 3
Schisandrin B
Reactant of Route 4
Reactant of Route 4
Schisandrin B
Reactant of Route 5
Reactant of Route 5
Schisandrin B
Reactant of Route 6
Reactant of Route 6
Schisandrin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.